molecular formula C14H12N2O2S B5850366 3-(3-Methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one

3-(3-Methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B5850366
M. Wt: 272.32 g/mol
InChI Key: AHVWYBKPFASMTI-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a thieno[2,3-d]pyrimidine core with a methoxyphenyl group at the 3-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-methoxybenzaldehyde with 2-aminothiophene-3-carboxamide under acidic conditions, followed by cyclization with formic acid or triethyl orthoformate to form the thieno[2,3-d]pyrimidine core . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways essential for cancer cell growth . The compound’s ability to induce apoptosis in cancer cells is also a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-6-12-13(19-9)15-8-16(14(12)17)10-4-3-5-11(7-10)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVWYBKPFASMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326129
Record name 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

446870-48-0
Record name 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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